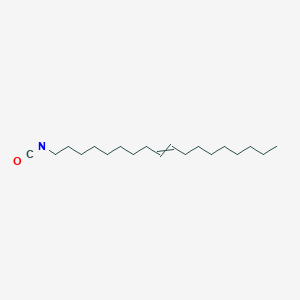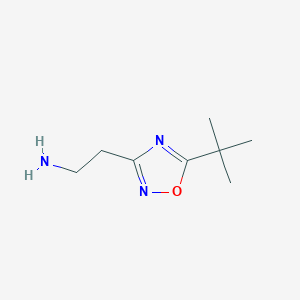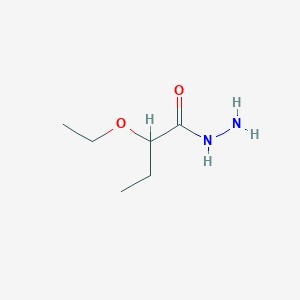
1-Ethyl-3-methylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
1-Ethyl-3-methylpiperidine-3-carboxylic acid, also known as 1-Methylpiperidine-3-carboxylic acid ethyl ester, is a chemical compound with the formula C9H17NO2 . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylpiperidine-3-carboxylic acid is represented by the IUPAC Standard InChI: InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
The empirical formula of 1-Ethyl-3-methylpiperidine-3-carboxylic acid is C9H18ClNO2, and its molecular weight is 207.70 . It is a solid substance .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Catalytic Annulation Reactions : Zhu, Lan, and Kwon (2003) demonstrated the utility of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4 + 2] annulation reactions, resulting in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This showcases the compound's role in synthesizing highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Gas-phase Elimination Kinetics : Monsalve, Rosas, Tosta, Herize, Dominguez, Brusco, and Chuchani (2006) studied the elimination kinetics and mechanisms of ethyl piperidine‐3‐carboxylate and related compounds, providing insights into their stability and reactivity under various conditions (Monsalve et al., 2006).
Aminocarbonylation Reactions : Takács, Kabak-Solt, Mikle, and Kollár (2014) utilized alkoxycarbonylpiperidines, including ethyl 3-(ethoxycarbonyl)piperidine, as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, highlighting their versatility in organic synthesis (Takács et al., 2014).
Material Science and Catalysis
Ionic Liquid Catalysis : Khaligh (2014) reported the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, demonstrating the compound's role in facilitating clean and efficient synthesis under solvent-free conditions (Khaligh, 2014).
Pharmacology and Drug Development
Antibacterial Evaluation : Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, and Ahmad (2017) synthesized and evaluated the antibacterial properties of 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives, indicating the potential of these compounds, derived from ethyl 3-methylpiperidine-3-carboxylate, in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Environmental Applications
Aminopolycarboxylate Pollution : Schmidt, Fleig, Sacher, and Brauch (2004) discussed the occurrence of aminopolycarboxylates, including compounds related to ethyl 3-methylpiperidine-3-carboxylate, in the aquatic environment of Germany. Their study provides valuable information on the environmental impact and distribution of such compounds (Schmidt et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1-ethyl-3-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-10-6-4-5-9(2,7-10)8(11)12/h3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUYERPASDPHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylpiperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-](/img/structure/B3302085.png)












![1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine](/img/structure/B3302193.png)